N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound notable for its unique structural features, including a tetrahydrothiophene ring and a tetrazole moiety. This compound is categorized under the class of sulfur-containing heterocycles, which are often investigated for their potential biological activities and applications in medicinal chemistry.
The compound has been synthesized and characterized in various studies, with significant interest in its pharmacological properties. Research indicates that it may exhibit various biological activities, making it a candidate for further exploration in drug development.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can be classified as:
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves several key steps:
Optimizing reaction conditions—such as temperature, time, and solvent—is crucial to achieving high yield and purity for the final product. Each step requires careful control to prevent side reactions and ensure the desired structural integrity of the compound.
The molecular formula of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is , with a molecular weight of approximately 313.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C12H19N5O3S |
| Molecular Weight | 313.38 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
| InChI Key | HJHRAISRQCRGFN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(C(=O)NC2CCS(=O)(=O)C2)N3C=NN=N3 |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can participate in various chemical reactions:
Common reagents used include:
The mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is primarily linked to its interactions with specific molecular targets such as enzymes or receptors within biological systems. These interactions can modulate enzyme activity or receptor signaling pathways, leading to observed biological effects.
Research suggests that this compound may influence various biochemical pathways depending on its application context in medicinal chemistry .
The physical properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide include:
Key chemical properties include:
Further characterization techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm the structure and purity of this compound.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several potential applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its unique structural features that may confer distinct biological activities.
Materials Science: Could be utilized in developing novel materials with specific properties based on its chemical reactivity.
Industrial Chemistry: May serve as an intermediate in synthesizing other valuable compounds .
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: